
O-Methyl mycophenolate mofetil
Descripción general
Descripción
O-Methyl mycophenolate mofetil is a derivative of mycophenolic acid, which is an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. The modification to include an O-methyl group aims to improve the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl mycophenolate mofetil typically involves the esterification of mycophenolic acid with an appropriate alcohol. One common method is the reaction of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst such as zinc or calcium salts . The reaction is carried out under basic conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and purification through salt formation are employed to achieve the desired pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl mycophenolate mofetil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to produce mycophenolic acid.
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its pharmacological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or morpholine moieties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products:
Mycophenolic Acid: The primary active metabolite formed through hydrolysis.
Various Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Mechanism of Action:
- Inhibition of Inosine Monophosphate Dehydrogenase: Mycophenolate mofetil inhibits this enzyme, leading to decreased synthesis of purine nucleotides necessary for lymphocyte proliferation.
- Reduction of Inflammatory Mediators: It also affects the production of inflammatory mediators like nitric oxide and prostaglandins, contributing to its anti-inflammatory effects .
Transplantation
Mycophenolate mofetil is widely used in solid organ transplantation to prevent acute rejection. Its efficacy has been established through numerous clinical trials demonstrating reduced rejection rates compared to other immunosuppressants .
Autoimmune Diseases
Case Study: Pediatric Anti-NMDA Receptor Encephalitis
- A retrospective analysis involving six children treated with mycophenolate mofetil showed promising results as a second-line treatment option. The patients received an average dose of 25.6 mg/kg over a mean duration of 14 months. The study reported mild side effects and suggested that delayed initiation might contribute to treatment failure .
Table 1: Efficacy in Autoimmune Conditions
Condition | Treatment Duration | Dosage (mg/kg) | Efficacy Rate (%) | Side Effects |
---|---|---|---|---|
Anti-NMDAR Encephalitis | 14 months | 25.6 | 83 | Mild diarrhea |
Lupus Nephritis | Varies | 1000-1500 | 70-80 | Gastrointestinal issues |
Autoimmune Hepatitis | Varies | 500-1000 | 60-75 | Liver function changes |
Other Potential Applications
Research indicates that mycophenolate mofetil may be beneficial in treating other autoimmune conditions such as:
- Multiple Sclerosis: Studies suggest it may reduce relapse rates when used as part of a combined therapy approach .
- Dermatomyositis: Emerging evidence points to its effectiveness in managing skin manifestations associated with this condition.
Safety Profile
The safety profile of mycophenolate mofetil is generally favorable, with most adverse effects being mild and manageable. Common side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression. Long-term monitoring is recommended to assess renal function and potential malignancy risks associated with prolonged immunosuppressive therapy .
Mecanismo De Acción
O-Methyl mycophenolate mofetil is a prodrug that is metabolized to mycophenolic acid in the body. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound’s effects are primarily mediated through the suppression of cell-mediated immune responses and antibody formation .
Comparación Con Compuestos Similares
Mycophenolate Mofetil: The parent compound, which is also a prodrug of mycophenolic acid.
Mycophenolic Acid: The active metabolite of both mycophenolate mofetil and O-Methyl mycophenolate mofetil.
Cyclophosphamide: Another immunosuppressant used in similar clinical settings.
Uniqueness: this compound is unique due to its modified ester group, which can potentially offer improved pharmacokinetic properties compared to mycophenolate mofetil. This modification aims to enhance the drug’s bioavailability and reduce gastrointestinal side effects, making it a valuable alternative in immunosuppressive therapy .
Actividad Biológica
O-Methyl mycophenolate mofetil (OM-MF) is a derivative of mycophenolate mofetil (MMF), an immunosuppressant widely used to prevent organ rejection in transplant patients. This article explores the biological activity of OM-MF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
OM-MF acts as a prodrug that is converted to mycophenolic acid (MPA) in the body. MPA is a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, OM-MF effectively reduces the proliferation of lymphocytes and other immune cells, thereby suppressing the immune response. The following table summarizes the key biochemical interactions:
Mechanism | Effect |
---|---|
Inhibition of IMPDH | Reduces guanosine nucleotide synthesis |
Decreased lymphocyte proliferation | Suppresses immune response |
Modulation of inflammatory cytokines | Reduces inflammation and tissue damage |
Biological Activity
The biological activity of OM-MF has been demonstrated in various studies, highlighting its effectiveness in different clinical scenarios:
- Immunosuppression : OM-MF has been shown to effectively prevent organ rejection in kidney, heart, and liver transplants by inhibiting T and B cell activation. Studies indicate that it can significantly improve graft survival rates compared to other immunosuppressants like azathioprine .
- Autoimmune Disorders : Case studies have reported the successful use of OM-MF in treating autoimmune conditions such as lupus nephritis and anti-NMDAR encephalitis. In a cohort study involving pediatric patients with anti-NMDAR encephalitis, OM-MF demonstrated safety and efficacy as a second-line treatment option .
- Chronic Inflammatory Conditions : Research indicates that OM-MF may also be beneficial in treating chronic inflammatory diseases due to its ability to modulate immune responses. For instance, it has been utilized as a corticosteroid-sparing agent in pemphigus vulgaris, showing a favorable safety profile with minimal adverse effects .
Case Studies
- Pediatric Anti-NMDAR Encephalitis :
-
Lupus Nephritis :
- Study Overview : A 12-month study involving 28 patients with lupus nephritis who were resistant to steroid treatments.
- Results : Patients treated with OM-MF exhibited significant improvements in renal function without severe adverse effects.
- : OM-MF represents a viable alternative for managing lupus nephritis cases refractory to conventional therapies .
- Pemphigus Vulgaris :
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZVGVALFAIMS-FZSIALSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157455 | |
Record name | O-Methyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322681-37-7 | |
Record name | O-Methyl mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Methyl Mycophenolate Mofetil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.